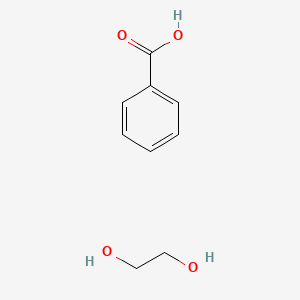

Benzoic acid;ethane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

benzoic acid;ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.C2H6O2/c8-7(9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,8,9);3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWGSKZGXLUNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583762 | |

| Record name | Benzoic acid--ethane-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72245-46-6, 85875-42-9 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-benzoyl-.omega.-(benzoyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid--ethane-1,2-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

I Will Now Construct the Outline, Ensuring Strict Adherence to the Exclusions and Using Precise Academic Terminology.1. Theoretical Foundations and Conceptual Frameworks for Benzoic Acid Ethane 1,2 Diol Systems

Historical Context of Research on Benzoic Acid and Ethane-1,2-Diol Interactions and Derivatives

The investigation into the reactions of benzoic acid and ethane-1,2-diol is closely tied to the development of polyester (B1180765) chemistry. A significant area of this research has been the esterification reaction between these two compounds, which serves as a model for understanding the formation of more complex polymers. capes.gov.brmdpi.com Early research focused on establishing the equilibrium and kinetic parameters of the esterification process. capes.gov.br The synthesis of esters from carboxylic acids and alcohols, known as Fischer-Speier esterification, has been a cornerstone of organic synthesis for over a century, providing a foundational context for studying specific systems like benzoic acid and ethane-1,2-diol. mdpi.commasterorganicchemistry.com

Historically, the production of benzoic acid itself has undergone significant evolution. Initially obtained through the dry distillation of gum benzoin (B196080) in the 16th century, industrial processes later involved the hydrolysis of benzotrichloride. scribd.com Modern commercial production relies on the partial oxidation of toluene (B28343). scribd.comwikipedia.org These advancements in producing the parent acid have facilitated its widespread use in research and industry, including studies of its interactions with diols like ethane-1,2-diol. The derivatives of these interactions, particularly esters like di(ethylene glycol) dibenzoate, have found applications as plasticizers, highlighting the practical importance of this research. scribd.comatamanchemicals.com

Principles of Carboxylic Acid Esterification with Diols: A Review of Established Theories

The esterification of a carboxylic acid with a diol, such as benzoic acid with ethane-1,2-diol, is a classic example of a condensation reaction. libretexts.org This reaction, known as Fischer esterification, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.comolabs.edu.inmasterorganicchemistry.com The reaction is reversible, and the position of the equilibrium is a critical factor. libretexts.orgchemguide.co.uk

Several key principles govern this process:

Equilibrium Control: To favor the formation of the ester, the equilibrium must be shifted to the right. This is often achieved by using an excess of one of the reactants (typically the alcohol) or by removing one of the products (usually water) as it is formed. libretexts.orgmasterorganicchemistry.comsparkl.me

Catalysis: The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.comchemguide.co.uk The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.comsparkl.me

Reactant Structure: The structure of both the carboxylic acid and the alcohol influences the reaction rate. Steric hindrance can play a significant role; for instance, tertiary alcohols react more slowly than primary and secondary alcohols. sparkl.me

Condensation Polymerization: When a dicarboxylic acid reacts with a diol, the resulting ester still contains a free carboxyl group at one end and a free alcohol group at the other. This allows for further condensation reactions, leading to the formation of long-chain polymers known as polyesters. libretexts.org

The system comprising benzoic acid, ethane-1,2-diol, their mono- and di-esters, and water involves multiple interconnected equilibria. capes.gov.br These include the esterification-hydrolysis of the monoester and diester, as well as the condensation of the monoester to the diester. capes.gov.br

Fundamental Aspects of Non-Covalent Interactions in Benzoic Acid and Ethane-1,2-Diol Systems (e.g., Hydrogen Bonding, π-Stacking)

Beyond covalent bond formation in esterification, non-covalent interactions play a crucial role in the behavior of benzoic acid and ethane-1,2-diol systems. These weaker forces influence the physical properties and reactivity of the components.

Hydrogen Bonding: Both benzoic acid and ethane-1,2-diol are capable of forming strong hydrogen bonds. Benzoic acid can act as a hydrogen bond donor through its carboxylic acid group and as an acceptor through its carbonyl oxygen. researchgate.net Ethane-1,2-diol has two hydroxyl groups that can act as both hydrogen bond donors and acceptors. These interactions are significant in solution and in the solid state, influencing properties like solubility and the formation of supramolecular structures. tandfonline.comresearchgate.netmdpi.com In the esterification of benzoic acid with ethane-1,2-diol monoester, intramolecular hydrogen bonding within the monoester has been shown to increase the electron density of the hydroxyl oxygen, making it more nucleophilic and thus increasing the esterification rate. kist.re.kr

The interplay of these non-covalent forces is complex. For example, studies on the solubility of benzoic acid in water-ethylene (B12542467) glycol mixtures have highlighted the importance of hydrogen bonding and other intermolecular forces. researchgate.net The formation of complexes and mesophases in systems containing benzoic acid derivatives and glycols is also driven by hydrogen bonding. tandfonline.com

Thermodynamic and Kinetic Considerations in Esterification Equilibria

The esterification of benzoic acid with ethane-1,2-diol is a reversible reaction, and its outcome is determined by both thermodynamic and kinetic factors. capes.gov.brlibretexts.org

Thermodynamic Considerations:

Kinetic Considerations:

The rate of the esterification reaction is influenced by several factors:

Temperature: Increasing the temperature generally increases the reaction rate. sparkl.me However, since the reaction is reversible, higher temperatures can also promote the reverse hydrolysis reaction. sparkl.me

Catalyst Concentration: The rate is dependent on the concentration of the acid catalyst. capes.gov.br

Reactant Concentration: The rate is also a function of the concentration of the reacting species, specifically the carboxyl groups. capes.gov.br

Activation Energy (Ea): This is the minimum energy required for the reaction to occur. For the acid-catalyzed esterification of benzoic acid with various alcohols, activation energies have been determined. For example, the reaction of benzoic acid with 1-butyl alcohol has a reported activation energy of 58.40 kJ·mol-1 for the forward reaction. researchgate.netresearchgate.net Another study on the reaction with ethylene (B1197577) carbonate, which produces a hydroxyethyl (B10761427) ester, reported an activation energy of 20.8 kcal/mol with a quaternary ammonium (B1175870) salt catalyst. tandfonline.com

Kinetic models, often based on second-order reversible reactions, are developed to describe the reaction rate and determine kinetic parameters. researchgate.net These models are essential for optimizing reaction conditions in industrial processes.

Interactive Data Table: Activation Energies for Related Esterification Reactions

Mechanistic Paradigms in Acid-Catalyzed and Biocatalyzed Esterification

The mechanisms by which esterification occurs can be broadly categorized into acid-catalyzed and biocatalyzed pathways.

Acid-Catalyzed Mechanism (Fischer Esterification):

The widely accepted mechanism for Fischer esterification involves several key steps, all of which are in equilibrium: mdpi.commasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the benzoic acid, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.comsparkl.meresearchgate.net

Nucleophilic Attack: The alcohol (ethane-1,2-diol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.comsparkl.meresearchgate.net

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comsparkl.me

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.com

Some catalysts, such as certain ionic liquids, can facilitate the reaction through hydrogen-bond interactions that activate the carboxylic acid. researchgate.net

Biocatalyzed Esterification:

Enzymes, particularly lipases, can also catalyze the esterification of benzoic acid and ethane-1,2-diol or related polyols like glycerol (B35011). researchgate.netresearchgate.net Biocatalytic processes are recognized for being cost-efficient and sustainable. nih.gov The mechanism for enzyme-catalyzed esterification generally follows a different path from acid catalysis. For lipases, a common mechanism is the "ping-pong bi-bi" mechanism, which involves the formation of a covalent acyl-enzyme intermediate.

The use of deep eutectic solvents (DESs) has been explored in combination with biocatalysts. For example, a mixture of choline (B1196258) chloride and glycerol has been used as a medium for the lipase-catalyzed esterification of benzoic acid with glycerol, resulting in high conversion to the monobenzoate product. researchgate.netnih.gov

Synthetic Methodologies for Benzoic Acid Ethane 1,2 Diol Derivatives

Direct Esterification Protocols

Direct esterification of benzoic acid with ethane-1,2-diol (ethylene glycol) is the most common route for synthesizing the corresponding mono- and dibenzoate esters. This reaction involves the condensation of the carboxylic acid and the alcohol, with the elimination of water. The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, typically by removing water as it is formed.

Conventional Thermal Esterification Processes

Conventional thermal esterification relies on heating the neat mixture of benzoic acid and ethylene (B1197577) glycol, often in the presence of a catalyst, to drive the reaction. The process typically requires elevated temperatures to achieve a reasonable reaction rate. To shift the reaction equilibrium towards the formation of the ester, water is continuously removed from the reaction mixture, often through azeotropic distillation with a suitable solvent like xylene or toluene (B28343), or by applying a vacuum.

The reaction temperature is a critical parameter and is generally maintained between 140°C and 220°C. The molar ratio of the reactants also plays a crucial role; an excess of one reactant, usually benzoic acid, can be used to increase the conversion of the other. However, this necessitates a subsequent purification step to remove the unreacted acid. Without a catalyst, the reaction rates are often slow, leading to long reaction times and potential side reactions at high temperatures.

Catalytic Esterification Strategies

To enhance the rate and efficiency of esterification, various catalysts are employed. These catalysts function by activating the carboxylic acid or the alcohol, thereby lowering the activation energy of the reaction. Catalytic strategies are broadly categorized into homogeneous, heterogeneous, and biocatalytic systems.

Homogeneous catalysts are soluble in the reaction medium, providing excellent contact with the reactants and leading to high reaction rates.

Mineral Acids: Strong Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are traditional and effective catalysts for esterification. They protonate the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of ethylene glycol. Sulfuric acid has been shown to be a highly active catalyst for the esterification of benzoic acid with diethylene glycol, a related compound wolfram.com.

Lewis Acids: Lewis acids, such as titanium compounds like tetrabutyl titanate and titanium (IV) isopropoxide, are widely used in industrial esterification processes wolfram.comresearchgate.net. They coordinate to the carbonyl oxygen, activating the carboxylic acid. A mixture of titanium (IV) isopropoxide and a solid titanium compound has been used as a catalyst system, with the reaction conducted at 190-210°C for 4-6 hours researchgate.net.

Ionic Liquids: Ionic liquids (ILs) have emerged as green and reusable catalysts for esterification. An acidic ionic liquid, 1-butylsulfonate-3-methyl imidazole p-tosylate, immobilized on silica, has been used to catalyze the synthesis of diethylene glycol dibenzoate, achieving a yield of 86.2% at 165°C after 4 hours semanticscholar.org. Another example is the use of [HSO₃-pMIM]HSO₄, which allows the reaction to proceed at a lower temperature of 150°C with a reduced excess of glycol, simplifying the process and reducing energy consumption expresspolymlett.com.

| Catalyst Type | Example Catalyst | Molar Ratio (Acid:Glycol) | Temperature (°C) | Time (h) | Yield/Conversion | Reference |

| Mineral Acid | Sulfuric Acid | Not Specified | 140 | Not Specified | High Activity | wolfram.com |

| Lewis Acid | Titanium (IV) isopropoxide/solid Ti compound | 1.7-1.9:1 | 190-210 | 4-6 | Not Specified | researchgate.net |

| Lewis Acid | Butyl titanate (IV) | 2:1.05-1.2 | 160-220 | 3-4 | 99.3% conversion | researchgate.net |

| Ionic Liquid | [HSO₃-pMIM]HSO₄ | 2:1.05 | 148-152 | 4.5 | Not Specified | expresspolymlett.com |

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This offers significant advantages in terms of catalyst separation from the product and potential for reuse, leading to more environmentally friendly and cost-effective processes.

Solid Acids: These materials possess acidic sites on their surface that can catalyze the esterification reaction. Examples include solid super-strong acids like SO₄²⁻/TiO₂, which have been prepared using a granulated glass sphere carrier for the synthesis of diethylene glycol dibenzoate mdpi.com.

Metal Oxides: Active stannous oxide (SnO) has been used as a catalyst for the synthesis of diethylene glycol dibenzoate, although it may require longer reaction times or higher catalyst loadings mdpi.com.

Modified Clays and Zeolites: These materials can be engineered to have specific acidic properties and pore structures, making them shape-selective catalysts. While not specifically detailed in the provided context for this exact reaction, they are a well-established class of heterogeneous catalysts for esterification.

Immobilized Ionic Liquids: To combine the high activity of ionic liquids with the ease of separation of heterogeneous catalysts, ILs can be immobilized on solid supports. For instance, an acidic ionic liquid immobilized on chromatography SiO₂ was used for the synthesis of diethylene glycol dibenzoate, demonstrating good catalytic efficiency semanticscholar.org.

| Catalyst Type | Example Catalyst | Molar Ratio (Acid:Glycol) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Heterogeneous | Immobilized Ionic Liquid on SiO₂ | 2.2:1 | 165 | 4 | 86.2 | semanticscholar.org |

Biocatalysis utilizes enzymes, typically lipases, to catalyze esterification reactions. This approach offers high selectivity and operates under mild reaction conditions (lower temperature and pressure), reducing energy consumption and by-product formation. The synthesis of esters using lipases is a well-established green alternative to chemical catalysis.

For the synthesis of related esters, such as ethylene glycol oleate, an immobilized lipase from Candida antarctica (NS 88011) has been effectively used in a solvent-free system. High conversions (99%) were achieved at 70°C, demonstrating the potential of biocatalysis for producing glycol esters. While specific studies on the lipase-catalyzed synthesis of ethylene glycol dibenzoate are not detailed in the provided search results, the principles are directly applicable. Key parameters influencing the reaction include temperature, substrate molar ratio, and enzyme concentration.

Advanced Reaction Techniques

To further intensify the esterification process, advanced reaction techniques are being explored. These methods aim to improve reaction rates, enhance energy efficiency, and simplify downstream processing.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the esterification reaction. In the synthesis of diethylene glycol dibenzoate using p-toluene sulfonic acid as a catalyst, microwave heating (600 W) at 190°C reduced the reaction time to just 15 minutes, achieving a yield of over 97%. This rate was reported to be about 20 times faster than conventional heating methods ciac.jl.cn. The rapid and uniform heating provided by microwaves can lead to higher yields and cleaner reactions in a fraction of the time.

| Technique | Catalyst | Molar Ratio (Acid:Glycol) | Temperature (°C) | Time (min) | Power (W) | Yield (%) | Reference |

| Microwave | p-Toluene sulfonic acid | 2.3:1 | 190 | 15 | 600 | >97 | ciac.jl.cn |

Solvent-Free Esterification

Solvent-free, or neat, reaction conditions are increasingly favored in chemical synthesis due to reduced solvent waste, lower costs, and often improved reaction kinetics. In the esterification of benzoic acid and ethane-1,2-diol, eliminating the solvent shifts the focus to the catalyst and reaction conditions to drive the reaction towards completion.

A variety of catalysts have proven effective under solvent-free conditions for benzoic acid esterification. These include:

Heterogeneous Catalysts : Solid acid catalysts such as phosphoric acid-modified montmorillonite K10 clay offer high yields and easy separation from the reaction mixture.

Deep Eutectic Solvents (DES) : A system formed by p-toluene sulfonic acid (p-TSA) as the hydrogen bond donor and benzyl tri-ethyl ammonium (B1175870) chloride (BTEAC) as the hydrogen bond acceptor can act as both a solvent and a catalyst, achieving high conversions of benzoic acid dergipark.org.tr. At 75°C, this system yielded an 88.3% conversion with ethanol, demonstrating its high potential for diols like ethane-1,2-diol dergipark.org.tr.

Ionic Liquids (ILs) : Basic ionic liquids, such as bisimidazolium tungstates, have been shown to effectively catalyze the Fischer esterification of benzoic acid and ethylene glycol, relying on the nucleophilic WO4²⁻ anion.

The reaction conditions are critical for success. Typically, an equimolar amount of acid and alcohol is used, with the catalyst loading at around 10 wt% dergipark.org.tr. Reactions are often performed at elevated temperatures under reflux to remove the water byproduct, which drives the equilibrium toward ester formation.

Table 1: Catalyst Performance in Solvent-Free Benzoic Acid Esterification

| Catalyst System | Alcohol | Temperature (°C) | Conversion (%) |

| Deep Eutectic Solvent (p-TSA & BTEAC) | Ethanol | 75 | 88.3 |

| Deep Eutectic Solvent (p-TSA & BTEAC) | Butanol | 75 | 87.8 |

| Ionic Liquid | Ethanol | 75 | 19.6 |

| Ion Exchange Resin (Amberlyst 15) | Ethanol | 75 | 7.8 |

| Data sourced from a study on various alcohols, applicable to ethane-1,2-diol dergipark.org.tr. |

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes. This technique is highly applicable to the esterification of benzoic acid and diols.

In this method, the reaction mixture is subjected to microwave energy, which directly heats the reactants and catalyst, leading to rapid temperature increases and accelerated reaction rates. The synthesis of diethylene glycol dibenzoate, a related compound, has been successfully achieved using p-toluene sulfonic acid as a catalyst under microwave irradiation researchgate.net. Brønsted acidic ionic liquids have also been used as dual catalysts and reaction media for the microwave-assisted Fischer esterification of benzoic acid with various alcohols, achieving excellent isolated yields (77–98.5%) in as little as 15 minutes under solvent-free conditions.

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis utilizes the energy of sound waves to induce chemical reactions. The process, known as sonochemistry, relies on acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon creates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and reaction rates.

While specific studies on the ultrasonic-assisted esterification of benzoic acid with ethane-1,2-diol are not prevalent, the principles have been demonstrated in similar systems. For instance, ultrasound has been used to improve the efficiency of enzymatic esterification and the production of ethyl esters from palm fatty acid distillate nih.govmdpi.com. The application of ultrasound can lead to higher yields in shorter time frames compared to conventional heating methods nih.gov. A patent also describes a method for synthesizing benzoic acid compounds from benzyl alcohol assisted by ultrasonic waves, highlighting the technology's utility in related organic syntheses google.com.

Flow Chemistry Applications

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a reactor. This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product consistency.

The esterification of benzoic acid is well-suited for flow chemistry. A continuous process for preparing benzoic acid esters with dihydric alcohols, including ethylene glycol, has been developed google.com. This method allows for the reaction of benzoic acid with a stoichiometric excess of the alcohol, followed by the removal of water and unreacted alcohol by distillation google.com. Furthermore, acid-catalyzed esterification of benzoic acid has been investigated in a continuous tubular flow reactor heated by microwaves, achieving high conversions at relatively low residence times researchgate.net. This combination of flow chemistry and microwave heating represents a highly efficient and scalable manufacturing process.

Transesterification Pathways Involving Benzoic Acid Derivatives and Ethane-1,2-Diol

Transesterification is an alternative route to produce ethylene glycol benzoates. This process involves the reaction of a benzoic acid ester, typically methyl benzoate (B1203000), with ethane-1,2-diol in the presence of a catalyst. The equilibrium is driven forward by removing the more volatile alcohol byproduct (methanol).

This pathway is particularly useful for upgrading crude methyl benzoate, a byproduct in the production of terephthalic acid dimethyl ester researchgate.net. Various catalysts are effective for this transformation:

Basic Zeolites : These have been studied for the transesterification of methyl benzoate with ethylene glycol rwth-aachen.de.

Titanate Catalysts : Titanates show high activity and can lead to high conversions without the formation of significant byproducts researchgate.net.

Titanium Catalysts : A novel tetranuclear titanium catalyst has been reported for highly efficient transesterification of esters and polyesters. Density Functional Theory (DFT) analyses have detailed the catalytic cycles for the transformation of ethylene glycol dibenzoate (EGD) to ethylene glycol monobenzoate (EGM) and methyl benzoate, providing insight into the reaction mechanism researchgate.net.

The reaction proceeds stepwise, first forming ethylene glycol monobenzoate and methanol, followed by a second transesterification to yield ethylene glycol dibenzoate and another molecule of methanol.

Selective Mono- and Di-esterification Strategies

Controlling the degree of esterification of ethane-1,2-diol is crucial for producing either the mono- or di-ester selectively. Several strategies can be employed to achieve this control.

Molar Ratio of Reactants : The most direct method to influence the product distribution is by adjusting the stoichiometry of the reactants.

To favor the formation of ethylene glycol monobenzoate , a molar excess of ethane-1,2-diol is used. This increases the statistical probability that a benzoic acid molecule will react with an unreacted diol molecule rather than the monoester. In similar systems, like the esterification of glycerol (B35011), using a large excess of the polyol (which can also act as the solvent) leads to high selectivity for the mono-ester iiste.org.

To favor the formation of ethylene glycol dibenzoate , benzoic acid is used in a stoichiometric excess (e.g., a molar ratio of benzoic acid to diol of 2.0:1 to 2.2:1) google.com. This ensures that enough acid is present to react with both hydroxyl groups of the diol.

Kinetic Control : The reactivity of the two hydroxyl groups in ethane-1,2-diol can differ. Studies on the esterification of benzoic acid with the similar diethylene glycol found that the rate of reaction to form the monoester was over 100 times higher than the rate of reaction of the monoester to form the diester researchgate.net. By carefully controlling the reaction time and temperature, it is possible to stop the reaction after the formation of the monoester, thereby isolating it in high yield.

Catalyst Selection : Certain catalysts may offer greater selectivity. For example, a reagent system of Al2O3/MeSO3H has been developed for the highly selective monoesterification of various diols researchgate.net.

Polymerization Reactions Incorporating Benzoic Acid-Ethane-1,2-Diol Units (e.g., Polyesters)

In polyester (B1180765) chemistry, benzoic acid, being a monofunctional carboxylic acid, cannot act as a repeating monomer to form a polymer chain with a diol like ethane-1,2-diol. Instead, it serves a critical role as a chain terminator or end-capping agent .

When benzoic acid is introduced into a polymerization reaction between a diol (like propylene glycol or ethane-1,2-diol) and a dibasic acid (like adipic acid or terephthalic acid), it reacts with the terminal hydroxyl groups of the growing polyester chains. This reaction terminates the chain growth at that end, effectively controlling the final molecular weight of the polymer.

This end-capping technique is used to synthesize oligomeric polyester plasticizers with specific properties google.comgoogle.comgoogleapis.com. By terminating both ends of a polyester chain with benzoate groups, the polarity of the oligomer is modified, making it a more versatile and compatible plasticizer for various polymers like PVC, adhesives, and sealants google.comgoogle.com. For example, propylene glycol adipate polyesters that are dual end-capped with benzoic acid esters have been developed as effective alternatives to traditional phthalate plasticizers google.comgoogleapis.com. The addition of benzoic acid as an end-capping agent has also been shown to effectively control the molecular weight and improve the thermal stability and mechanical properties of fibers made from poly(ester-imide-ether) block copolymers researchgate.net.

Optimization of Reaction Parameters and Yield Enhancement

The efficient synthesis of benzoic acid-ethane-1,2-diol derivatives, primarily through esterification, is highly dependent on the careful optimization of various reaction parameters. Achieving high yields and purity requires a systematic study of how temperature, pressure, reactant ratios, and reaction duration interact to influence the reaction equilibrium and kinetics. By fine-tuning these conditions, it is possible to maximize product conversion while minimizing side reactions and unreacted starting materials.

Temperature and Pressure Influence

Temperature is a critical parameter in the esterification of benzoic acid and ethane-1,2-diol, directly impacting the reaction rate. Generally, higher temperatures accelerate the reaction, but they can also promote the formation of colored by-products and other secondary reactions google.com. The optimal temperature is often a compromise, balancing reaction speed with product purity.

Research indicates that reaction temperatures for producing glycol benzoates typically range from 160°C to 250°C google.com. For the esterification of benzoic acid with diethylene glycol, a related polyhydric alcohol, processes have been conducted at temperatures between 190-210°C google.com. In some methods, a step-wise increase in temperature is employed. For instance, a reaction might be initiated at 180-200°C, raised to 200-220°C, and finally increased to 240-250°C to drive the reaction to completion googleapis.com.

Pressure plays a crucial role, primarily in the removal of water, a by-product of esterification. According to Le Chatelier's principle, removing water shifts the reaction equilibrium towards the formation of the ester, thereby increasing the yield google.com. This is often accomplished by conducting the reaction under vacuum or at atmospheric pressure with azeotropic distillation. Vacuum distillation is particularly effective for removing unreacted alcohols and water, typically at pressures from 0.1 to 30 kPa googleapis.com. The distillation conditions are closely tied to temperature, with preferred ranges of 160 to 250°C under pressures from 5 mbar to 1 bar google.com.

Table 1: Reported Temperature and Pressure Conditions for Glycol Benzoate Synthesis

| Glycol Reactant | Temperature Range (°C) | Pressure Conditions | Catalyst/System | Reference |

|---|---|---|---|---|

| Diethylene Glycol | 190-210 | Atmospheric, followed by vacuum distillation | Titanium (IV) isopropoxide / solid titanium compound | google.com |

| Diethylene Glycol | 160-220 | Vacuum | Butyl titanate (IV) | google.com |

| Triethylene Glycol | 170-210 | Atmospheric | p-toluene sulphonic acid | googleapis.com |

| General Alcohols (C7-C13) | 160-250 | Distillation (5 mbar to 1 bar) | Tin(II) compound | google.com |

| Diethylene Glycol | Stepwise up to 240-250 | Atmospheric, then vacuum (2 to 15 kPa) | Metal-containing catalyst | googleapis.com |

Reactant Stoichiometric Ratio Optimization

The molar ratio of benzoic acid to ethane-1,2-diol is a key factor in maximizing the yield of the desired ester. To shift the reaction equilibrium towards the product side, it is common practice to use one of the reactants in excess googleapis.com. In the synthesis of glycol dibenzoates, a stoichiometric excess of benzoic acid is often employed to ensure the full conversion of the glycol googleapis.com.

However, using a large excess of benzoic acid can complicate the purification process, as the unreacted acid must be removed from the final product googleapis.com. The optimization of this ratio is therefore essential. Studies have explored various molar ratios of acid to glycol. For example, in the synthesis of diethylene glycol dibenzoate, molar ratios of benzoic acid to diethylene glycol ranging from (1.7-1.9):1 to 2:(1.05-1.2) have been utilized google.com. Another process involving triethylene glycol used a benzoic acid to glycol ratio of 2.1:1 googleapis.com. The use of benzoic acid in amounts lower than the stoichiometric requirement can lead to a reduction in the yield of the target product google.com.

Conversely, some methods employ a stoichiometric excess of the alcohol google.com. The choice of which reactant to use in excess depends on factors such as cost, ease of removal after the reaction, and the specific ester being synthesized (mono- or di-ester).

Table 2: Investigated Molar Ratios for Benzoic Acid Esterification

| Reactants (Acid:Alcohol) | Molar Ratio | Key Finding | Reference |

|---|---|---|---|

| Benzoic Acid : Diethylene Glycol | (1.7-1.9) : 1 | Standard operating ratio for a specific patented process. | google.com |

| Benzoic Acid : Diethylene Glycol | 2 : (1.05-1.2) | Achieved high glycol conversion (99.3%). | google.com |

| Benzoic Acid : Triethylene Glycol | 2.1 : 1 | Used with an acid catalyst. | googleapis.com |

| Benzoic Acid : General Alcohol | Stoichiometric excess of acid | Increases ester yield but requires removal of unreacted acid. | googleapis.com |

| Benzoic Acid : General Alcohol | Stoichiometric excess of alcohol | An alternative strategy to drive the reaction forward. | google.com |

Reaction Time and Conversion Studies

The duration of the esterification reaction is directly linked to the conversion of reactants into products. The reaction is monitored over time to determine the point at which equilibrium is reached or the desired conversion level is achieved. Kinetic studies are essential for understanding the rate of reaction and optimizing the reaction time to make the process economically viable.

For the synthesis of diethylene glycol dibenzoate, reaction times are reported to be in the range of 3 to 6 hours google.com. In one documented process, a reaction time of 3-4 hours resulted in a glycol conversion of up to 99.3% google.com. Another detailed procedure involved a total reaction time of 8 hours, with temperature being increased incrementally at the 4-hour and 6-hour marks to maximize conversion google.com. The progress of the reaction can be tracked by measuring the amount of water produced or by analyzing the concentration of unreacted benzoic acid in the mixture. At the end of a successful reaction, the concentration of unreacted benzoic acid is typically very low, often between 0.01 to 2.5 weight percent of its initial value google.com.

Kinetic studies on the esterification of ethylene glycol with various acids have shown that the reactions often follow pseudo-second-order kinetics scientific.netresearchgate.net. Such studies investigate the effect of time and temperature on the extent of the reaction, allowing for the calculation of kinetic parameters like activation energy, which for similar esterifications can range from 32 to 65 kJ/mol scientific.netresearchgate.net.

Table 3: Reaction Time and Conversion Data for Glycol Benzoate Synthesis

| Reaction | Time (hours) | Temperature (°C) | Achieved Conversion/Yield | Reference |

|---|---|---|---|---|

| Benzoic Acid + Diethylene Glycol | 4-6 | 190-210 | High yield of diethylene glycol dibenzoate. | google.com |

| Benzoic Acid + Diethylene Glycol | 3-4 | 160-220 | Up to 99.3% conversion of glycol. | google.com |

| Benzoic Acid + Diethylene Glycol | 8 | Stepwise from 200 to 240 | Final product contained 83.2% diethylene glycol dibenzoate. | google.com |

| Glycerol + Benzoic Acid | ~6 | Not specified | ~70% yield of α-mono benzoate glycerol. | iiste.org |

Advanced Structural Elucidation and Spectroscopic Characterization of Benzoic Acid Ethane 1,2 Diol Products

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the solid-state structure of crystalline materials. It provides precise information on molecular conformation, intermolecular packing, and polymorphic forms.

Single Crystal X-ray Diffraction for Molecular Conformation and Intermolecular Packing

Single crystal X-ray diffraction (SC-XRD) allows for the unambiguous determination of the molecular structure of a compound in the solid state, including bond lengths, bond angles, and torsion angles. For ethylene (B1197577) glycol dibenzoate and its derivatives, SC-XRD studies reveal key conformational features. The central C-O-CH₂-CH₂-O-C sequence is of particular interest. Studies on para-substituted ethylene glycol di-para-X-benzoates (where X = H, Me, OMe, CN, NO₂, Ph, Cl) have shown that this sequence predominantly adopts one of two conformations: a trans-trans-trans (ttt) or a trans-gauche-trans (tgt) arrangement.

In the trans-trans-trans conformation, the entire ethylene glycol dibenzoate backbone is extended in a planar zigzag fashion. In contrast, the trans-gauche-trans conformation involves a gauche turn around the central CH₂-CH₂ bond, leading to a more compact molecular shape. The preference for one conformation over the other is influenced by the nature of the para-substituents on the benzoate (B1203000) rings and the forces involved in crystal packing. For instance, the crystal structures of the methyl (Me) and methoxy (OMe) substituted derivatives have been established, providing detailed geometric data. A notable feature across these structures is a consistently short CH₂-CH₂ bond distance, which ranges from 1.471(2) to 1.499(3) Å.

The table below summarizes key conformational parameters for ethylene glycol dibenzoate derivatives based on X-ray diffraction studies.

| Parameter | trans-trans-trans (ttt) Conformation | trans-gauche-trans (tgt) Conformation |

| O-CH₂-CH₂ Bond Angle | ~105° | ~107° |

| CH₂-CH₂ Bond Distance | 1.471(2) - 1.499(3) Å | 1.471(2) - 1.499(3) Å |

| Overall Shape | Extended, planar | Compact, folded |

This interactive data table summarizes conformational parameters of ethylene glycol dibenzoate derivatives.

Powder X-ray Diffraction for Polymorphism and Crystallinity

Powder X-ray diffraction (PXRD) is an essential tool for analyzing polycrystalline materials. It is used to identify crystalline phases, assess sample purity and crystallinity, and study polymorphism—the ability of a compound to exist in more than one crystalline form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

1D NMR (¹H, ¹³C) for Chemical Environment Assessment

One-dimensional NMR spectra provide fundamental information about the chemical structure of the reaction products of benzoic acid and ethane-1,2-diol.

In the ¹H NMR spectrum of ethylene glycol dibenzoate, the chemical shifts and multiplicities of the proton signals are characteristic of the molecular structure. The aromatic protons of the two benzoate groups typically appear as a complex multiplet in the downfield region (around 7.4-8.1 ppm). The four protons of the ethylene glycol moiety give rise to a singlet at approximately 4.6 ppm. The integration of these signals (a 10:4 ratio for aromatic to aliphatic protons) confirms the identity of the diester.

The ¹³C NMR spectrum provides information on the carbon skeleton. For ethylene glycol dibenzoate, the carbonyl carbon of the ester group appears around 166 ppm. The aromatic carbons resonate in the 128-134 ppm range, with the ipso-carbon (the carbon attached to the ester group) being the most downfield of this group. The two equivalent carbons of the ethylene glycol unit are observed at approximately 63 ppm.

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for ethylene glycol dibenzoate.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~166 |

| Aromatic (C₆H₅) | ~7.4 - 8.1 (m) | ~128 - 134 |

| Ethylene (-CH₂CH₂-) | ~4.6 (s) | ~63 |

This interactive data table presents the typical ¹H and ¹³C NMR chemical shifts for ethylene glycol dibenzoate.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR techniques provide deeper insights into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. In ethylene glycol dibenzoate, a COSY spectrum would show correlations among the coupled aromatic protons within each benzoate ring, helping to assign the ortho, meta, and para positions. No cross-peaks would be expected between the aromatic protons and the ethylene glycol protons as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For ethylene glycol dibenzoate, the HSQC spectrum would show a cross-peak connecting the proton signal at ~4.6 ppm with the carbon signal at ~63 ppm, confirming the C-H connectivity of the ethylene glycol unit. Similarly, it would correlate the aromatic proton signals with their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together molecular fragments. In ethylene glycol dibenzoate, a key HMBC correlation would be observed between the ethylene protons (~4.6 ppm) and the carbonyl carbon (~166 ppm), establishing the ester linkage. Correlations would also be seen between the ortho-aromatic protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a relatively small and flexible molecule like ethylene glycol dibenzoate, NOESY can provide information about preferred solution-state conformations. For example, spatial proximity between certain aromatic protons and the ethylene glycol protons could be detected, offering clues about the rotational preferences around the ester linkages.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are sensitive to the types of chemical bonds present, as well as the local molecular conformation.

For ethylene glycol dibenzoate, vibrational spectroscopy is particularly useful for studying the conformational isomerism of the ethylene glycol linkage. The different crystalline polymorphs, as well as the glassy and liquid states, exhibit distinct infrared and Raman spectra. The conformation of the -CO-O-CH₂-CH₂-O-CO- moiety influences the vibrational frequencies of several key modes, including CH₂ bending, CH₂ wagging, C-C stretching, and CH₂ rocking.

Studies on para-substituted derivatives have established a correlation between specific vibrational frequencies and the trans-trans-trans (ttt) versus trans-gauche-trans (tgt) conformations. These conformationally sensitive bands serve as diagnostic markers for the molecular structure in different states of matter. For example, it has been proposed that for p-NO₂ and p-CN substituted molecules, the conformation of the methylenic sequence is trans-trans-trans based on their IR and NMR spectra.

The table below lists the characteristic infrared frequencies for different vibrational modes in the two primary conformations of ethylene glycol dibenzoate derivatives.

| Vibrational Mode | ttt Conformation (cm⁻¹) | tgt Conformation (cm⁻¹) |

| CH₂ Bending | 1470 - 1485 | 1460 |

| CH₂ Wagging | 1335 - 1340 | 1370 - 1375 |

| C-C Stretching | 975 - 980 | 1040 |

| CH₂ Rocking | 845 - 855 | 895 - 900 |

This interactive data table displays the conformationally sensitive infrared bands for ethylene glycol dibenzoate derivatives.

The analysis of these spectra, combined with the data from X-ray diffraction and NMR, allows for a comprehensive and detailed structural characterization of the products formed from the reaction of benzoic acid and ethane-1,2-diol.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations and Hydrogen Bonding

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding, in the products of the esterification between benzoic acid and ethane-1,2-diol. The progress of the reaction can be monitored by observing the disappearance of reactant-specific vibrational bands and the emergence of new bands corresponding to the ester products, primarily 2-hydroxyethyl benzoate and ethylene glycol dibenzoate.

The FTIR spectrum of benzoic acid is characterized by a very broad absorption band for the hydroxyl (O-H) stretching vibration of the carboxylic acid group, typically found between 3300 and 2500 cm⁻¹. docbrown.info This broadening is a direct consequence of strong hydrogen bonding in the dimeric structure of benzoic acid. docbrown.info Another key absorption is the sharp, intense band for the carbonyl (C=O) stretching vibration, which for an aryl carboxylic acid appears around 1700–1680 cm⁻¹. docbrown.info Ethane-1,2-diol displays a broad O-H stretching band around 3350 cm⁻¹ and C-O stretching vibrations.

Upon esterification, significant changes in the FTIR spectrum are observed:

The broad O-H stretch of the carboxylic acid disappears.

A new, strong C=O stretching band characteristic of the ester functional group appears at a higher frequency, typically in the range of 1720-1715 cm⁻¹.

The formation of the ester linkage results in two distinct C-O stretching bands: one for the O-C=O portion (around 1300-1200 cm⁻¹) and another for the C-O-C portion (around 1200-1050 cm⁻¹).

In the case of the monoester product, 2-hydroxyethyl benzoate, a broad O-H stretching band from the remaining alcohol group on the ethane-1,2-diol moiety would still be present around 3500-3300 cm⁻¹. researchgate.net For the diester, ethylene glycol dibenzoate, this O-H band would be absent.

Table 1: Key FTIR Vibrational Frequencies for Reactants and Products

| Compound | Functional Group | Characteristic Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Benzoic Acid | Carboxylic Acid O-H | 3300 - 2500 | Very broad, indicates strong H-bonding docbrown.info |

| Carbonyl C=O | 1700 - 1680 | Strong, sharp absorption docbrown.info | |

| C-O Stretch | 1320 - 1210 | Strong absorption docbrown.info | |

| Ethane-1,2-diol | Alcohol O-H | ~3350 | Broad, indicates H-bonding |

| 2-Hydroxyethyl benzoate (Monoester) | Alcohol O-H | 3500 - 3300 | Broad absorption remains researchgate.net |

| Ester C=O | ~1720 | Strong, sharp absorption | |

| C-O Stretch | 1300 - 1050 | Two distinct bands expected | |

| Ethylene glycol dibenzoate (Diester) | Ester C=O | ~1720 | Strong, sharp absorption |

| C-O Stretch | 1300 - 1050 | Two distinct bands expected |

Raman Spectroscopy for Molecular Vibrations and Conformational Analysis

Raman spectroscopy serves as a valuable complement to FTIR, providing detailed information on molecular vibrations, symmetry, and conformational isomers. It is particularly effective for analyzing non-polar bonds and skeletal vibrations.

In the analysis of benzoic acid and its derivatives, Raman spectroscopy can clearly identify the C=O stretching modes, which often appear as strong bands. ias.ac.in The aromatic ring vibrations are also prominent, with characteristic C=C stretching modes observed around 1600 cm⁻¹. researchgate.net For the products of the reaction with ethane-1,2-diol, Raman spectroscopy can elucidate the conformational structure of the flexible ethylene glycol linker. The CH₂ twisting and wagging deformations in the glycol chain give rise to specific Raman bands. nih.gov The presence of different conformers (e.g., gauche vs. trans) of the O-CH₂-CH₂-O backbone in the ester products can lead to the appearance of distinct peaks or broadening of existing bands, allowing for a detailed conformational analysis. nih.gov

Table 2: Selected Raman Shifts for Structural Analysis

| Compound/Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

|---|---|---|

| Benzoic Acid | Aromatic Ring C=C Stretch | ~1600 |

| Carbonyl C=O Stretch | ~1630-1650 | |

| C-H Stretch | ~3070 | |

| Ethylene Glycol Moiety | CH₂ Twist/Wag | 1200 - 1400 |

| C-C Stretch | 800 - 900 | |

| Ester Products | Ester C=O Stretch | ~1720 |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of the reaction products and for confirming their structures through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.gov For the esterification products of benzoic acid and ethane-1,2-diol, HRMS can readily distinguish between the mono- and diester products and confirm their elemental composition. This technique is crucial for differentiating between isomers and compounds with the same nominal mass.

Table 3: Theoretical Exact Masses of Esterification Products

| Compound Name | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| 2-Hydroxyethyl benzoate | C₉H₁₀O₃ | 166.06299 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways and Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion) and its subsequent fragmentation to produce a spectrum of daughter ions. The resulting fragmentation pattern is a molecular fingerprint that provides definitive structural information.

For the benzoic acid-ethane-1,2-diol products, the fragmentation pathways are predictable and highly informative:

Benzoic Acid Fragmentation : The mass spectrum of benzoic acid itself is dominated by the molecular ion [M]⁺ at m/z 122, the benzoyl cation [C₆H₅CO]⁺ at m/z 105 (formed by loss of •OH), and the phenyl cation [C₆H₅]⁺ at m/z 77 (formed by subsequent loss of CO). docbrown.info

Ester Fragmentation : The esters undergo characteristic cleavages. A primary fragmentation pathway for both the mono- and diester is the formation of the highly stable benzoyl cation at m/z 105 . miamioh.edu For ethylene glycol dibenzoate, a significant fragment corresponds to the loss of a benzoyloxy group [M - C₆H₅COO]⁺. nih.gov Analysis of related compounds like diethylene glycol dibenzoate shows key fragments at m/z 105 and 149, the latter corresponding to the [C₆H₅COOCH₂CH₂O]⁺ fragment. researchgate.netmassbank.eu Similar fragmentation would be expected for the products , allowing for unambiguous structural confirmation.

Table 4: Expected Key Fragments in MS/MS Analysis

| Product | Parent Ion (m/z) | Key Fragment Ion (m/z) | Identity of Fragment |

|---|---|---|---|

| 2-Hydroxyethyl benzoate | 166 | 122 | [M - C₂H₄O]⁺ |

| 105 | [C₆H₅CO]⁺ | ||

| 77 | [C₆H₅]⁺ | ||

| Ethylene glycol dibenzoate | 270 | 149 | [M - C₇H₅O₂]⁺ or [C₆H₅COOC₂H₄]⁺ |

| 122 | [C₆H₅COOH]⁺ (rearrangement) | ||

| 105 | [C₆H₅CO]⁺ |

Thermal Analysis Techniques

Thermal analysis provides data on the physical properties of materials as they change with temperature.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal properties of the reactants and products, such as melting points, crystallization events, and glass transitions. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify the temperatures at which these phase transitions occur.

The esterification of benzoic acid (m.p. ~122.4 °C) with ethane-1,2-diol (m.p. ~-13 °C) can be monitored using DSC. As the reaction proceeds, the endothermic peak corresponding to the melting of benzoic acid will decrease in intensity, while new thermal signatures corresponding to the products will appear. For instance, ethylene glycol dibenzoate is reported to have a melting point around 73-74 °C. The presence of a melting endotherm at this temperature in the DSC thermogram of the reaction mixture would be a strong indicator of the formation of the diester product.

Table 5: Thermal Properties of Reactants and Products

| Compound | Property | Temperature (°C) |

|---|---|---|

| Benzoic Acid | Melting Point | 122.4 |

| Ethane-1,2-diol | Melting Point | -12.9 |

| Ethylene glycol dibenzoate | Melting Point | 73 - 74 |

| 2-Hydroxyethyl benzoate | Boiling Point | 272.7 |

Table of Mentioned Compounds

| Compound Name |

|---|

| Benzoic acid |

| Ethane-1,2-diol |

| 2-hydroxyethyl benzoate |

| Ethylene glycol dibenzoate |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Patterns

Thermogravimetric analysis is a critical technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For the reaction products of benzoic acid and ethane-1,2-diol, TGA reveals a multi-stage decomposition process, indicating the breakdown of different chemical bonds at varying temperature ranges.

The thermal degradation of ethylene glycol dibenzoate, a primary product, typically occurs in distinct stages. While specific weight loss percentages can vary slightly based on experimental conditions such as heating rate and atmosphere, a general pattern is observable. The initial weight loss often corresponds to the evaporation of any residual moisture or volatile impurities. The subsequent and more significant weight loss stages are attributed to the decomposition of the ester itself.

A representative TGA profile for a benzoate ester would show stability up to a certain temperature, followed by a significant weight loss. For instance, studies on similar aromatic esters have shown that decomposition can begin at temperatures around 200°C and proceed through multiple steps, with the bulk of the material decomposing at higher temperatures. The decomposition mechanism often involves the cleavage of the ester linkages and the breakdown of the aromatic and aliphatic components.

Detailed findings from TGA studies can be summarized in a data table to highlight the key decomposition stages:

| Temperature Range (°C) | Weight Loss (%) | Associated Decomposition Process |

| 100 - 150 | 1 - 2 | Evaporation of adsorbed moisture and residual solvents. |

| 200 - 350 | 40 - 50 | Initial cleavage of the ester bonds and loss of benzoate groups. |

| 350 - 500 | 30 - 40 | Decomposition of the ethylene glycol backbone and aromatic rings. |

| > 500 | 5 - 10 | Char residue formation and slow combustion of remaining carbon. |

Note: The data presented is a generalized representation based on typical thermal behavior of benzoate esters and may not reflect the exact values for a specific experimental run.

The derivative of the TGA curve, known as the DTG (Derivative Thermogravimetry) curve, is instrumental in identifying the temperatures at which the rate of mass loss is at its maximum. These peaks in the DTG curve correspond to the points of fastest degradation within each decomposition stage.

Electron Microscopy for Morphological and Nanostructural Characterization (e.g., SEM, TEM)

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the surface morphology and internal nanostructure of materials. For the solid products of the benzoic acid and ethane-1,2-diol reaction, these methods provide invaluable insights into their crystalline nature, particle size, and shape.

Scanning Electron Microscopy (SEM)

At higher magnifications, SEM can elucidate finer details of the crystal surfaces, such as growth steps, surface defects, and the presence of any amorphous regions. The morphology observed can be influenced by factors like the solvent used for crystallization, the rate of cooling, and the presence of impurities. For instance, rapid precipitation may lead to smaller, more irregular particles, while slow crystallization can result in larger, more well-formed crystals.

Transmission Electron Microscopy (TEM)

TEM provides even higher resolution imaging, allowing for the characterization of the material's nanostructure. By transmitting electrons through a very thin sample, TEM can reveal details about the internal structure, including the crystal lattice and the presence of any nanoscale domains or defects.

For crystalline materials like ethylene glycol dibenzoate, TEM can be used to obtain electron diffraction patterns, which provide information about the crystal structure and orientation. In cases where the product might have a nano-particulate or nano-crystalline nature, TEM is essential for determining the size, shape, and distribution of these nanoscale features.

Reaction Kinetics, Thermodynamics, and Mechanistic Investigations

Kinetic Modeling of Benzoic Acid-Ethane-1,2-Diol Esterification

Kinetic modeling aims to mathematically describe the rate of the esterification reaction, providing a framework to predict the conversion of benzoic acid over time under various conditions. dnu.dp.ua While specific kinetic data for the benzoic acid and ethane-1,2-diol system is limited in publicly available literature, extensive research on analogous systems, such as the esterification of benzoic acid with other short-chain alcohols, provides a strong basis for understanding its kinetic behavior. Models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW), Eley-Rideal (ER), and pseudo-homogeneous (PH) models are frequently employed to correlate kinetic data for similar esterification reactions. researchgate.netmdpi.com

Table 1: Kinetic Parameters for the Esterification of Benzoic Acid with Various Alcohols

| Reactants | Catalyst | Reaction Order (w.r.t. Benzoic Acid) | Forward Rate Constant (k_f) | Reverse Rate Constant (k_r) | Source |

|---|---|---|---|---|---|

| Benzoic Acid + 1-Butyl Alcohol | p-Toluenesulfonic Acid | 1 | Calculated from effective rate constant | Calculated from effective rate constant | dnu.dp.uaresearchgate.net |

| Benzoic Acid + Ethanol | Amberlyst 39 | - | Correlated with LHHW model | Correlated with LHHW model | researchgate.net |

Activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter derived from kinetic studies at different temperatures. For the esterification of benzoic acid with 1-butyl alcohol, the activation energies for the forward and reverse reactions have been calculated as 58.40 kJ·mol⁻¹ and 57.70 kJ·mol⁻¹, respectively. dnu.dp.uaresearchgate.net In another study involving the esterification of benzoic acid with methanol using functionalized silica gel catalysts, activation energies were determined to be 65.9 ± 0.7 kJ·mol⁻¹ and 44.9 ± 0.6 kJ·mol⁻¹, depending on the catalyst synthesis method. researchgate.net For the reaction with ethanol over an Amberlyst-15 catalyst, an activation energy of 69.1 kJ·mol⁻¹ was reported. researchgate.net

Table 2: Activation Energies for Benzoic Acid Esterification with Different Alcohols

| Alcohol | Catalyst | Activation Energy (Ea) | Source |

|---|---|---|---|

| 1-Butyl Alcohol | p-Toluenesulfonic Acid | 58.40 kJ·mol⁻¹ (forward) | dnu.dp.uaresearchgate.net |

| 1-Butyl Alcohol | p-Toluenesulfonic Acid | 57.70 kJ·mol⁻¹ (reverse) | dnu.dp.uaresearchgate.net |

| Methanol | Functionalized Silica Gel (S1) | 65.9 ± 0.7 kJ·mol⁻¹ | researchgate.net |

| Methanol | Functionalized Silica Gel (S3) | 44.9 ± 0.6 kJ·mol⁻¹ | researchgate.net |

| Ethanol | Amberlyst-15 | 69.1 kJ·mol⁻¹ | researchgate.net |

The rate of esterification is highly dependent on both the type of catalyst used and its concentration or loading.

Catalyst Type : Both homogeneous and heterogeneous catalysts are effective. Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are highly active. mdpi.comresearchgate.net Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15, Amberlyst-39), functionalized silica gels, and various Lewis acids like zirconium and bismuth compounds, are also widely studied due to their ease of separation from the reaction mixture. researchgate.netresearchgate.netrug.nl Bismuth(III) compounds have been explored as Lewis acid catalysts, though some, like BiPO4, show low activity due to poor solubility. rug.nl

Catalyst Loading : For heterogeneous catalysts, increasing the catalyst loading generally increases the reaction rate. In studies involving functionalized silica gel for the esterification of benzoic acid with methanol, catalyst loadings of 5, 10, and 15 g were investigated, showing a corresponding effect on the conversion rate. researchgate.net Similarly, for the esterification of benzoic acid with ethanol over an acidic cation-exchange resin, a catalyst loading of 10 g was found to be optimal in achieving a maximum conversion of 75% at 70°C. researchgate.net

Thermodynamic Analysis of Esterification Equilibrium

Thermodynamic analysis provides insight into the spontaneity and equilibrium position of the esterification reaction. The key parameters are the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

The esterification of carboxylic acids is typically a slightly exothermic or endothermic and reversible process. The thermodynamic parameters dictate the maximum achievable conversion at equilibrium. For the esterification of benzoic acid with 1-butyl alcohol, the thermal effect of the reaction (a measure related to the enthalpy of reaction, ΔH) was calculated to be 622 J·mol⁻¹. dnu.dp.uaresearchgate.net This slightly positive value suggests the reaction is nearly thermoneutral or slightly endothermic. The entropy change (ΔS) for this reaction has also been calculated from the kinetic data. dnu.dp.uaresearchgate.net A study on the aqueous dissociation of benzoic acid, a different process, found the standard Gibbs free energy change (ΔG) to be 12.507 kJ·mol⁻¹, with ΔH at 3.823 kJ·mol⁻¹ and ΔS at -29.14 J·mol⁻¹·K⁻¹, indicating a non-spontaneous process in that specific context. amazonaws.com

Table 3: Thermodynamic Parameters for the Esterification of Benzoic Acid with 1-Butyl Alcohol

| Thermodynamic Parameter | Value | Temperature Range (K) | Source |

|---|---|---|---|

| Thermal Effect (ΔH) | 622 J·mol⁻¹ | 365.2–389.4 | dnu.dp.uaresearchgate.net |

| Entropy Change (ΔS) | Calculated | 365.2–389.4 | dnu.dp.uaresearchgate.net |

Detailed Mechanistic Pathways for Benzoic Acid-Ethane-1,2-Diol Esterification

The most widely accepted mechanism for the acid-catalyzed esterification of a carboxylic acid and an alcohol is the Fischer esterification mechanism. mdpi.com This pathway involves several key steps:

Protonation : The catalyst (typically a strong acid, H⁺) protonates the carbonyl oxygen of benzoic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack : A lone pair of electrons from the oxygen atom of a hydroxyl group in ethane-1,2-diol attacks the protonated carbonyl carbon. This step forms a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the tetrahedral intermediate. This turns one of the hydroxyls into a good leaving group (water).

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation : The protonated ester product is deprotonated, regenerating the acid catalyst and yielding the final ester product.

For heterogeneous catalysts, the mechanism is often described by models such as the Langmuir-Hinshelwood (L-H) model. researchgate.netresearchgate.net In this model, the reaction occurs on the surface of the catalyst. It involves the adsorption of both reactants (benzoic acid and ethane-1,2-diol) onto the active sites of the catalyst, followed by a surface reaction to form the ester, and finally, the desorption of the products (ester and water).

Proton-Catalyzed Mechanisms (Fischer-Speier type)

The Fischer-Speier esterification is the conventional method for this transformation, utilizing a Brønsted acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to accelerate the reaction. organic-chemistry.orgresearchgate.net The mechanism proceeds through several equilibrium steps. masterorganicchemistry.com

The process begins with the protonation of the carbonyl oxygen of benzoic acid by the acid catalyst. This initial step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. organic-chemistry.orgmasterorganicchemistry.com The ethane-1,2-diol then attacks the activated carbonyl carbon, leading to the formation of a key tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. organic-chemistry.org

Table 1: Common Brønsted Acid Catalysts in Benzoic Acid Esterification

| Catalyst | Typical Application | Reference |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Widely used, highly effective homogeneous catalyst for Fischer esterification. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| p-Toluenesulfonic Acid (p-TsOH) | A solid, strong organic acid that is often easier to handle than sulfuric acid. researchgate.netdnu.dp.ua | researchgate.netdnu.dp.ua |

| Amberlyst-15 | A solid ion-exchange resin that acts as a heterogeneous catalyst, facilitating easier product separation. dergipark.org.tr | dergipark.org.tr |

Lewis Acid-Catalyzed Mechanisms

Lewis acids offer an alternative catalytic pathway for the esterification of benzoic acid, often providing milder reaction conditions and avoiding the corrosive nature of strong Brønsted acids. rug.nlorganic-chemistry.org These catalysts function by coordinating to the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. mdpi.commdpi.com

A variety of Lewis acids have been shown to be effective, including metal-containing compounds. For instance, a solid acid catalyst composed of zirconium and titanium has been used to effectively catalyze the esterification of benzoic acid with methanol without requiring any additional Brønsted acids. mdpi.com The proposed mechanism involves the Lewis acid binding to the carboxylate, which activates the carbonyl group for the subsequent nucleophilic attack. mdpi.com Other studies have demonstrated the efficacy of catalysts like Fe₂(SO₄)₃ and various metal triflates. rug.nlresearchgate.net

Table 2: Examples of Lewis Acid Catalysts for Benzoic Acid Esterification

| Catalyst | Substrates | Key Findings | Reference |

|---|---|---|---|

| Zirconium/Titanium Solid Acid | Benzoic acid and methanol | Effective catalysis without an auxiliary Brønsted acid. | mdpi.com |

| Bismuth(III) Compounds (e.g., Bi(OTf)₃) | Benzoic acid and heptanol | Bi(OTf)₃ resulted in full conversion, though ether formation was a side reaction. | rug.nl |

| Iron(III) Sulfate (Fe₂(SO₄)₃) | Benzoic acid and 2-ethylhexanol | Demonstrated effectiveness as a heterogeneous solid catalyst. | researchgate.net |

Role of Intermediates and Transition States

The mechanism of both proton- and Lewis acid-catalyzed esterification is critically dependent on the formation of specific intermediates and transition states. The central species in the Fischer-Speier mechanism is the tetrahedral intermediate . organic-chemistry.org This intermediate is formed when the alcohol (ethane-1,2-diol) adds to the carbonyl carbon of the activated benzoic acid.

This tetrahedral species contains two equivalent hydroxyl groups. A rapid proton shift, or tautomerism, occurs, converting one of the hydroxyls into a better leaving group (H₂O). organic-chemistry.org The subsequent collapse of this intermediate, driven by the reformation of the carbonyl double bond, leads to the expulsion of water and the formation of the protonated ester. The transition states in this process involve the partial formation and breaking of bonds during the nucleophilic attack and the elimination steps. The stability of these transition states, which is influenced by the catalyst and solvent, ultimately determines the reaction rate.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can dramatically influence the kinetics and selectivity of the esterification reaction. chemrxiv.org Solvents can affect reaction rates by differentially solvating the reactants, transition states, and products. chemrxiv.org For instance, a solvent that stabilizes the reactants more than the transition state will slow the reaction down.

In the reaction of benzoic acid with diazodiphenylmethane, a model system for studying reactivity, the reaction rate was observed to vary by over 3,000-fold across a range of 43 aprotic solvents, highlighting the profound impact of the solvent environment. rsc.org For this specific reaction, solvent basicity was identified as a dominant factor. rsc.org

In the context of the esterification of benzoic acid with ethane-1,2-diol, the solvent can also play a practical role in shifting the reaction equilibrium. The use of a non-polar, water-immiscible solvent such as xylene allows for the continuous removal of water via azeotropic distillation. researchgate.net This removal of a product drives the equilibrium toward the formation of the ester, thereby increasing the final yield. tcu.edu The solubility of benzoic acid in the solvent system, including mixtures of water and ethylene (B1197577) glycol, is also a fundamental parameter affecting the reaction kinetics. researchgate.net

Table 3: Illustrative Effect of Solvent on Reaction Rate for Benzoic Acid with Diazodiphenylmethane at 37 °C

| Solvent | Rate Coefficient (k₀) | Reference |

|---|---|---|

| Toluene (B28343) | 0.0136 | rsc.org |

| Dichloromethane | 0.0506 | rsc.org |

| Ethyl Acetate | 0.176 | rsc.org |

| Acetonitrile | 0.534 | rsc.org |

Computational Chemistry and Theoretical Modeling of Benzoic Acid Ethane 1,2 Diol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of molecular systems. For the benzoic acid-ethane-1,2-diol system, these calculations can predict stable conformations, interaction energies, and spectroscopic properties, offering a detailed picture of how these two molecules interact.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is widely applied to study molecules like benzoic acid and its derivatives due to its favorable balance between accuracy and computational cost. vjst.vnvjst.vnsemanticscholar.org

Electronic Structure: DFT calculations are employed to determine the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). vjst.vnnih.gov The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing the chemical reactivity and stability of the benzoic acid-ethane-1,2-diol complex. vjst.vn For benzoic acid, studies have shown that substituents on the benzene ring can significantly influence its electronic structure and acidity (pKa). semanticscholar.org

Geometry Optimization: A crucial step in computational analysis is geometry optimization, which locates the minimum energy structures of the molecules and their complexes. For benzoic acid, DFT methods like B3LYP with basis sets such as 6-311++G(2d,p) have been successfully used to optimize the geometry of its monomer and hydrogen-bonded dimer forms. vjst.vnvjst.vn These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data. researchgate.netmdpi.com Similar optimization would be applied to the benzoic acid-ethane-1,2-diol system to find the most stable arrangement, likely involving hydrogen bonding between the carboxylic acid group of benzoic acid and the hydroxyl groups of ethane-1,2-diol.

Vibrational Frequencies: Theoretical vibrational frequencies calculated using DFT can be compared with experimental infrared (IR) and Raman spectra to confirm molecular structures. researchgate.netmdpi.comresearchgate.net The calculations can help assign specific vibrational modes, such as the characteristic O-H and C=O stretching frequencies in benzoic acid, which are sensitive to hydrogen bonding. mdpi.com For the benzoic acid-ethane-1,2-diol system, DFT would predict shifts in these vibrational frequencies upon complex formation, providing evidence of intermolecular interactions.

| Method | Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| DFT | B3LYP | 6-311++G(2d,p) | Geometry Optimization, Vibrational Frequencies, Electronic Properties | vjst.vnvjst.vn |

| DFT | M06-2X | 6-311++G(2df,2pd) | Equilibrium Geometry of Benzoic Acid-Water Complex | researchgate.net |

| DFT | PBE0-D3BJ | def2-TZVP | Geometry Optimization of Benzoic Acid Derivatives | mdpi.com |

Ab Initio Methods for High-Accuracy Energy Calculations and Spectroscopic Parameters

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results, particularly for energy calculations and the prediction of spectroscopic parameters.

For systems involving benzoic acid, ab initio methods such as Møller-Plesset perturbation theory (MP2) are used to calculate accurate interaction and dissociation energies, for example, in the benzoic acid-water complex. researchgate.net These high-accuracy energy calculations are crucial for developing reliable force fields used in molecular dynamics simulations and for estimating the stability of complexes in different environments. researchgate.net

Furthermore, ab initio calculations are used to predict various spectroscopic parameters. For instance, the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT or ab initio approaches, allows for the accurate calculation of NMR chemical shifts, which can then be compared with experimental data to elucidate molecular structures in solution. ucl.ac.ukdergipark.org.tr

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.comlibretexts.org Understanding the conformational landscape is essential for predicting the dominant structures of benzoic acid and ethane-1,2-diol and how they interact.